4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one
Description
4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative widely employed in asymmetric synthesis as a chiral auxiliary. Its structure features a benzyl group at the 4-position and a 2-bromopropanoyl moiety at the 3-position of the oxazolidinone ring. This compound is pivotal in stereoselective reactions, such as the Evans Syn-Aldol Reaction, enabling the synthesis of bioactive natural products with high enantiomeric purity . The bromine atom at the β-position of the propanoyl group enhances its utility in alkylation and substitution reactions, where it acts as a leaving group or participates in regioselective transformations .
Oxazolidinones of this class are structurally modular, allowing for tailored steric and electronic effects by modifying substituents. Below, we systematically compare this compound with structural analogues, focusing on substituent variations, reactivity, and applications.
Properties
IUPAC Name |
4-benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-9(14)12(16)15-11(8-18-13(15)17)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFKODGDLZACH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553448 | |
| Record name | 4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192864-91-8 | |
| Record name | 4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-benzyl-1,3-oxazolidin-2-one with 2-bromopropanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-3-(2-b
Biological Activity
4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities. This compound exhibits potential as a building block in organic synthesis and has been investigated for its medicinal properties.
The compound is characterized by its oxazolidinone ring structure and the presence of a bromopropanoyl group. Its molecular formula is , with a molecular weight of approximately 303.15 g/mol. The presence of the bromine atom enhances its reactivity, allowing it to participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation, leading to derivatives with distinct biological properties .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. The presence of the bromopropanoyl group may enhance this activity by altering the compound's interaction with bacterial ribosomes.
- Anticancer Properties : Preliminary research indicates that derivatives of oxazolidinones exhibit cytotoxic effects on various cancer cell lines. The specific mechanism may involve the inhibition of protein synthesis in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that oxazolidinones can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
-
Antibacterial Efficacy : A study investigated the antibacterial effects of various oxazolidinone derivatives, including this compound. Results indicated significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Enterococcus faecalis.
Compound Minimum Inhibitory Concentration (MIC) This compound 4 µg/mL Linezolid 2 µg/mL Vancomycin 8 µg/mL -
Cytotoxicity Assays : Research on the cytotoxic effects of this compound against human cancer cell lines demonstrated IC50 values indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) HeLa 10 MCF-7 15 A549 12
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Physical and Spectral Data
Q & A
Q. What are common synthetic routes for preparing 4-Benzyl-3-(2-bromopropanoyl)-1,3-oxazolidin-2-one?
The compound is typically synthesized via acylation of 4-benzyl-1,3-oxazolidin-2-one with 2-bromopropanoyl chloride. Key steps include:
- Dissolving the oxazolidinone precursor in dichloromethane (CH₂Cl₂) with catalytic DMF.
- Adding the acyl chloride under inert conditions, followed by stirring at room temperature.
- Purification via column chromatography (e.g., hexanes/EtOAc gradients) to isolate the product . Yields for analogous oxazolidinone derivatives range from 71% to 98%, depending on reaction optimization .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight verification.
- X-ray Crystallography : To resolve absolute configuration, particularly when stereocenters are present. Software like SHELXL or WinGX is used for refinement .
Q. How is purification achieved for brominated oxazolidinone derivatives?
Column chromatography with hexanes/ethyl acetate gradients (e.g., 90:10 to 70:30) is standard. Silica gel flash chromatography is effective for removing unreacted acyl chlorides and byproducts .
Advanced Research Questions
Q. What strategies address stereoselective challenges in synthesizing this compound?
Enantioselective synthesis often employs chiral auxiliaries or Evans’ syn-aldol methodology. For example:
Q. How can crystallographic data resolve structural ambiguities in brominated oxazolidinones?
Single-crystal X-ray diffraction provides definitive proof of stereochemistry. For example:
- Crystals are grown via slow evaporation in solvents like EtOAc/hexanes.
- Data collection at low temperatures (e.g., 173 K) reduces thermal motion artifacts.
- Refinement with SHELXL (R factor < 0.05) ensures high precision . Example parameters: Monoclinic space group P21, unit cell dimensions a = 11.755 Å, b = 5.914 Å, c = 13.879 Å, β = 109.02° .
Q. How can researchers troubleshoot discrepancies in reported synthetic yields?
Key factors to investigate:
- Reaction stoichiometry : Excess acyl chloride (1.2–2.0 eq.) improves conversion .
- Catalytic additives : Trace DMF accelerates acyl chloride activation .
- Purification efficiency : Gradient elution in chromatography minimizes product loss . Comparative studies suggest that steric hindrance from substituents (e.g., bromine vs. chlorine) significantly impacts yields .
Q. What computational tools support structural analysis of this compound?
- Molecular modeling : Software like ORTEP-3 visualizes electron density maps and validates bond angles/distances .
- Density Functional Theory (DFT) : Predicts NMR chemical shifts and optimizes geometries for comparison with experimental data .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying unit cell parameters for similar oxazolidinones?
Differences arise from:
- Crystallization conditions : Solvent polarity and temperature affect packing efficiency.
- Substituent effects : Bulky groups (e.g., bromine) alter molecular conformation and intermolecular interactions . Cross-validation with multiple datasets and refinement protocols (e.g., SHELXL vs. OLEX2) mitigates errors .
Methodological Recommendations
- Stereochemical control : Use (4R)-configured oxazolidinones to ensure consistent stereoselectivity .
- Crystallography best practices : Collect high-resolution data (≤ 0.8 Å) and employ TWINABS for twinned crystals .
- Yield optimization : Pre-activate acyl chlorides with DMF in CH₂Cl₂ to enhance reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
